molecular formula C9H8ClN3S2 B2472079 5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol CAS No. 731012-13-8

5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B2472079
CAS No.: 731012-13-8
M. Wt: 257.75
InChI Key: AYLMIXWIPYTMSR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent heterocycle is a 1,2,4-triazole ring, with the following substituents:

  • A sulfanyl group (-S-) at position 5, bonded to a (2-chlorophenyl)methyl moiety.
  • A thiol (-SH) group at position 3.

The correct IUPAC name is 5-[(2-chlorophenyl)methylsulfanyl]-1,2-dihydro-1,2,4-triazole-3-thione . This nomenclature reflects the thione tautomer (C=S), which is thermodynamically favored in the solid state. The thiol form (C-SH) is less prevalent but may dominate in solution under specific conditions, as discussed in Section 1.4.

Key identifiers include:

  • CAS Registry Number : 58755-00-3.
  • Molecular Formula : C₉H₇ClN₃S₂.
  • SMILES : SC1=NN=C(C2=CC=CC=C2Cl)N1C.

Molecular Geometry and Conformational Analysis

The triazole core adopts a planar configuration due to aromatic π-electron delocalization across the N1–N2–C3–N4–C5 ring. Substituents influence the overall geometry:

  • Sulfanyl-(2-chlorophenyl)methyl group : The benzyl group at position 5 forms a dihedral angle of 82–88° with the triazole plane, minimizing steric clashes and maximizing conjugation with the sulfur atom.
  • Thione/thiol group : The C3–S bond length varies between 1.65–1.68 Å (thione) and 1.80–1.82 Å (thiol), as confirmed by X-ray crystallography.
Parameter Experimental (X-ray) DFT (B3LYP/6-31G)
Triazole ring planarity ±0.02 Å deviation ±0.01 Å deviation
C5–S bond length 1.82 Å 1.79 Å
Dihedral angle (Ph–triazole) 85.3° 87.1°

Table 1: Comparative geometric parameters from X-ray and DFT studies.

Density functional theory (DFT) calculations reveal that the lowest-energy conformation features a gauche arrangement of the sulfanyl-methyl bridge, stabilized by weak C–H···S interactions.

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction data for analogous triazole-thiones provide critical benchmarks:

  • Crystal System : Monoclinic.
  • Space Group : P2₁/n.
  • Unit Cell Parameters :
    • a = 9.9215(8) Å, b = 9.5992(7) Å, c = 16.5801(13) Å.
    • β = 92.702(1)°, V = 1577.3(2) ų.

The triazole ring exhibits near-perfect planarity, with bond lengths consistent with aromatic character (N–N = 1.31–1.35 Å, C–N = 1.32–1.38 Å). The (2-chlorophenyl) group adopts a nearly orthogonal orientation relative to the triazole plane, reducing steric strain.

Packing Interactions :

  • N–H···S hydrogen bonds (2.8–3.0 Å) link molecules into dimers.
  • C–Cl···π interactions (3.3–3.5 Å) stabilize the three-dimensional lattice.

Tautomeric Behavior in Solid and Solution States

The compound exists predominantly as the thione tautomer (3-thione-1,2,4-triazole) in the crystalline phase, as evidenced by X-ray data showing a C=S bond length of 1.67 Å. In solution (DMSO-d₆), NMR spectroscopy reveals dynamic equilibrium between thione and thiol forms:

  • ¹H NMR : A broad singlet at δ 13.2 ppm (thiol S–H) and a sharp singlet at δ 8.9 ppm (thione N–H).
  • ¹³C NMR : Resonances at δ 167.9 ppm (C=S) and δ 179.2 ppm (C–SH), with integration ratios dependent on solvent polarity.
Solvent Thione:Thiol Ratio Dominant Form
DMSO-d₆ 7:3 Thione
CDCl₃ 1:1 Equilibrium
H₂O (pH 7) 9:1 Thione

Table 2: Tautomeric distribution in different solvents.

DFT studies (B3LYP/6-31+G(d,p)) indicate the thione form is more stable by 6.2 kcal/mol in the gas phase, while polar solvents stabilize the thiol tautomer through hydrogen bonding.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S2/c10-7-4-2-1-3-6(7)5-15-9-11-8(14)12-13-9/h1-4H,5H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLMIXWIPYTMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=S)NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzyl chloride with 4-amino-5-mercapto-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form sulfonic acids or disulfides, depending on reaction conditions.

Reagent/ConditionsProductReaction EfficiencyReference
H₂O₂ (30% in acetic acid, 60°C)5-{[(2-Chlorophenyl)methyl]sulfonyl}-4H-1,2,4-triazole-3-thiol72–85% yield
KMnO₄ (aqueous, pH 3–4, 25°C)Disulfide dimer via radical coupling55–68% yield

Mechanistic Insight :

  • H₂O₂ oxidizes the thiol (-SH) to sulfonic acid (-SO₃H) via intermediate sulfinic acid formation.

  • KMnO₄ promotes disulfide bond formation through a radical-mediated pathway under acidic conditions.

Reduction Reactions

The sulfide (-S-) linkage can be reduced to a thiol or hydrocarbon chain.

Reagent/ConditionsProductReaction EfficiencyReference
NaBH₄ (ethanol, 50°C)5-[(2-Chlorophenyl)methyl]-4H-1,2,4-triazole-3,3'-dithiol48–63% yield
LiAlH₄ (THF, reflux)Cleavage of S–C bond to yield 3-mercapto-4H-1,2,4-triazole35–40% yield

Key Observation :

  • NaBH₄ selectively reduces the sulfide without affecting the triazole ring.

  • LiAlH₄ induces desulfurization, leading to bond cleavage.

S-Alkylation/Arylation

The thiol group acts as a nucleophile in alkylation/arylation reactions.

Reagent/ConditionsProductReaction EfficiencyReference
CH₃I (Cs₂CO₃, DMF, 24 h)5-{[(2-Chlorophenyl)methyl]sulfanyl}-3-(methylthio)-4H-1,2,4-triazole88% yield
Benzyl bromide (KOH, ethanol)5-{[(2-Chlorophenyl)methyl]sulfanyl}-3-(benzylthio)-4H-1,2,4-triazole76% yield

Synthetic Utility :

  • Alkylation proceeds via SN2 mechanism in polar aprotic solvents like DMF .

  • Steric hindrance from the 2-chlorophenyl group slightly reduces reaction rates compared to unsubstituted analogs .

Condensation with Carbonyl Compounds

The thiol group participates in condensation reactions with aldehydes/ketones.

Reagent/ConditionsProductReaction EfficiencyReference
4-Chlorobenzaldehyde (AcOH, Δ)4-[(E)-(4-Chlorobenzylidene)amino]-5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol65% yield
Acetophenone (H₂SO₄, ethanol)Thiazolidinone derivative via cyclocondensation52% yield

Structural Confirmation :

  • IR spectroscopy confirms C=N stretching at 1,620–1,640 cm⁻¹ in Schiff base products .

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group undergoes substitution with strong nucleophiles.

Reagent/ConditionsProductReaction EfficiencyReference
NaN₃ (DMF, 120°C)5-{[(2-Azidophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol40% yield
Morpholine (CuI, K₂CO₃, DMSO)5-{[(2-Morpholinophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol58% yield

Limitations :

  • Steric hindrance from the methylsulfanyl group reduces reactivity at the ortho-chloro position.

Complexation with Metal Ions

The triazole-thiol moiety acts as a bidentate ligand for transition metals.

Metal Salt/ConditionsComplex FormedStability Constant (log K)Reference
Cu(NO₃)₂ (methanol, 25°C)[Cu(L)₂]·2H₂O (L = ligand)8.2 ± 0.3
FeCl₃ (ethanol-water, pH 5)Octahedral Fe(III)-triazole-thiolate6.9 ± 0.2

Applications :

  • Cu(II) complexes show enhanced antibacterial activity against S. aureus (MIC = 4 µg/mL) compared to free ligands .

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of triazole derivatives, including 5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol. Research indicates that compounds with similar structures exhibit significant activity against a range of bacterial and fungal pathogens. For instance, derivatives of triazoles have been shown to inhibit the growth of resistant strains of bacteria due to their ability to interfere with cellular processes .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer progression .

Case Study 1: Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized several triazole derivatives and tested their antimicrobial activities against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that compounds similar to this compound displayed promising inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

Another study focused on evaluating the anticancer properties of triazole derivatives against human cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity, particularly against melanoma cells. The study further established structure-activity relationships (SAR), highlighting how modifications to the triazole structure influenced biological activity .

Potential Applications

  • Pharmaceutical Development : Given its promising biological activities, this compound could serve as a lead compound in drug discovery for antibiotics or anticancer therapies.
  • Agricultural Chemistry : The antimicrobial properties suggest potential applications in agricultural settings as fungicides or bactericides to protect crops from diseases.
  • Research Tool : This compound can be utilized in biochemical research to explore mechanisms of action related to its biological activities.

Mechanism of Action

The mechanism of action of 5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues


Key Observations :

  • Chiral Centers : Chiral derivatives () exhibit enhanced antimicrobial specificity, suggesting stereochemistry plays a critical role in target interactions.
  • Amino vs. Sulfanyl Groups: 4-Amino-substituted triazoles () show broader antifungal activity, whereas sulfanyl groups (target compound) may improve corrosion inhibition by facilitating adsorption on metal surfaces .

Corrosion Inhibition Efficiency

Table 2: Corrosion Inhibition Performance in Acidic Media
Compound Name Substituents Metal Substrate Inhibition Efficiency (%) Reference
Target Compound 5-(2-Chlorophenylmethylsulfanyl) Zinc (0.1 M HCl) ~85% (estimated from analogues)
5-[(4-Chlorophenoxy)Methyl]-4H-1,2,4-Triazole-3-Thiol 5-(4-Chlorophenoxymethyl) AA6061 Al Alloy (0.1 M HCl) 92% at 500 ppm
5-[4-(Methylthio)Benzyl]-4H-1,2,4-Triazole-3-Thiol (TRD) 5-(4-Methylthiobenzyl) Zinc (0.1 M HCl) 89% at 300 ppm

Key Observations :

  • Substituent Flexibility: The phenoxymethyl group () provides higher inhibition efficiency (92%) due to stronger adsorption via oxygen lone pairs, whereas the target compound’s benzylsulfanyl group may rely on sulfur-metal interactions .
  • Steric Effects : Bulky 2-chlorophenyl groups in the target compound could reduce surface coverage compared to smaller substituents (e.g., methylthio in TRD), lowering efficiency .

Enzymatic Inhibition and Pharmacological Potential

  • Alkaline Phosphatase (ALP) Inhibition : Derivatives with pyrazolyl substituents () show IC50 values as low as 1.50 µM, outperforming the target compound, which lacks such extended aromatic systems .
  • Auxin Biosynthesis : Yucasin (4-chlorophenyl analogue) inhibits YUC enzymes in plants, while the target compound’s 2-chlorophenyl group may reduce this activity due to steric clashes with enzyme active sites .

Biological Activity

5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound within the 1,2,4-triazole family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and industry.

Chemical Structure and Synthesis

The compound's IUPAC name is 5-[(2-chlorophenyl)methylsulfanyl]-1,2-dihydro-1,2,4-triazole-3-thione. It can be synthesized through the reaction of 2-chlorobenzyl chloride with 4-amino-5-mercapto-1,2,4-triazole in the presence of sodium hydroxide under reflux conditions in ethanol. This method yields significant quantities of the compound, which can be further purified for research purposes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. Its mechanism appears to involve the inhibition of enzyme activity essential for microbial growth. For instance, studies have shown that derivatives of triazoles can disrupt cell wall synthesis in bacteria and inhibit fungal spore germination .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using HepG2 liver cancer cells demonstrated that certain derivatives exhibit significant anti-proliferative effects. The most potent derivative showed an IC50 value of approximately 13 µg/mL. Structure-activity relationship (SAR) studies suggest that electron-donating groups on the phenyl ring enhance anticancer activity .

CompoundIC50 (µg/mL)Activity Level
6d13.004High
6b15.000Moderate
6e28.399Low

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. By inhibiting enzymes critical for cellular processes, it can disrupt pathways involved in cell proliferation and survival . For example, the compound's thiol group may react with reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Study on Anticancer Effects

In a recent study published in MDPI, a series of triazole derivatives were synthesized and screened against various cancer cell lines including HeLa and MDA-MB-231. The results indicated that compounds with specific substituents on the triazole ring exhibited enhanced cytotoxicity against cancer cells compared to others lacking such modifications. This highlights the potential of tailoring chemical structures to optimize biological activity .

Antifungal Applications

Another investigation focused on the antifungal properties of triazole derivatives revealed that compounds similar to this compound showed efficacy against Candida species. These findings support the use of triazoles in developing new antifungal agents .

Q & A

Q. What are the established synthetic routes for 5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves:

  • Step 1: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives to form the triazole core.
  • Step 2: S-alkylation using (2-chlorophenyl)methyl halides to introduce the sulfanyl substituent .
    Characterization employs:
Technique Purpose Example Data
¹H-NMR Confirm substituent positionsδ 4.35 ppm (s, 2H, SCH₂)
LC-MS Verify molecular ion [M+H]⁺m/z = 312.1 (calculated)
Elemental Analysis Validate purityC: 49.2%, H: 3.5%, N: 17.9%

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

Methodological Answer: Reported activities include:

  • Antimicrobial: Tested via broth microdilution (MIC = 8–64 µg/mL against S. aureus) .
  • Antifungal: Disk diffusion assays show inhibition zones ≥12 mm against C. albicans .
  • Enzyme inhibition: Molecular docking against E. coli dihydrofolate reductase (binding energy = −8.2 kcal/mol) .
    Key assays:
  • Agar diffusion for preliminary screening.
  • Time-kill kinetics to assess bactericidal/fungicidal effects .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between predicted and observed biological activity data?

Methodological Answer: Discrepancies arise due to:

  • Solvent effects in docking (e.g., implicit vs. explicit water models).
  • Protein flexibility (rigid vs. flexible receptor docking).
    Strategies:
  • Molecular Dynamics (MD) Simulations: Run >100 ns trajectories to refine binding poses .
  • Free Energy Perturbation (FEP): Quantify ΔΔG for mutations affecting ligand binding .
    Example: A docking-predicted IC₅₀ of 10 µM may align with experimental IC₅₀ of 15 µM after MD refinement .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining bioactivity?

Methodological Answer: Key modifications:

  • Lipophilicity adjustment: Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from 3.5 to 2.0, improving solubility .
  • Metabolic stability: Replace labile esters with amides to resist hepatic CYP450 degradation .
    Tools:
  • SwissADME: Predict BBB permeability (BOILED-Egg model) and PAINS alerts.
  • PASS Online: Prioritize derivatives with dual antimicrobial/anti-inflammatory activity (Pa > 0.7) .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s mechanism of action?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -Cl): Enhance thiol reactivity, increasing covalent binding to cysteine residues in target enzymes .
  • Bulkier Substituents (e.g., -CH₂Ph): Reduce off-target effects by sterically hindering non-specific interactions.
    Case Study:
Derivative Substituent MIC (µg/mL) Mechanistic Insight
Parent -SCH₂(2-ClPh)16Thiol-mediated enzyme inhibition
Analog -SCH₂(4-NO₂Ph)4Enhanced electron deficiency improves target binding

Q. What spectroscopic techniques are critical for resolving ambiguities in the compound’s tautomeric forms?

Methodological Answer: The triazole-thiol moiety exhibits thione-thiol tautomerism. Techniques include:

  • ¹³C-NMR: Carbonyl signals at 165–170 ppm confirm thione dominance in DMSO .
  • IR Spectroscopy: Absence of S-H stretches (~2550 cm⁻¹) in solid-state IR indicates thione form .
  • X-ray Crystallography: Definitive proof of tautomeric state (e.g., C=S bond length = 1.68 Å) .

Q. How can researchers evaluate the compound’s efficacy against drug-resistant bacterial strains?

Methodological Answer:

  • Step 1: Test against clinical isolates (e.g., MRSA, ESBL-E. coli) using checkerboard assays to identify synergistic partners (e.g., FIC index ≤0.5 with ciprofloxacin) .
  • Step 2: Mechanistic studies:
    • Efflux pump inhibition: Use ethidium bromide accumulation assays.
    • Biofilm disruption: Quantify via crystal violet staining .

Data Contradiction Analysis Example
Issue: Computational docking predicts strong binding to Mycobacterium tuberculosis enoyl-ACP reductase, but in vitro MIC >128 µg/mL.
Resolution:

  • Hypothesis: Poor membrane permeability limits intracellular accumulation.
  • Validation:
    • Measure intracellular concentration via LC-MS (e.g., 2.3 µM vs. extracellular 50 µM).
    • Modify structure with cell-penetrating groups (e.g., -NH₂) to improve uptake .

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